N-Deshydroxy Ciclopirox

Übersicht

Beschreibung

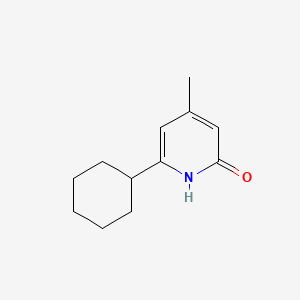

6-Cyclohexyl-4-methyl-2(1H)-pyridone is a compound with the molecular formula C12H17NO . It is related to Ciclopirox, a synthetic antifungal agent .

Molecular Structure Analysis

The molecular structure of 6-Cyclohexyl-4-methyl-2(1H)-pyridone consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the search results do not provide a detailed structural analysis.Wissenschaftliche Forschungsanwendungen

Antimykotisches Mittel

“N-Deshydroxy Ciclopirox” ist ein topisches Antimykotikum . Es gehört zur chemischen Klasse der Hydroxypyridone und ist nicht mit Azolen oder anderen Klassen von Antimykotika verwandt . Sein antimikrobielles Profil umfasst fast alle klinisch relevanten Dermatophyten, Hefen und Schimmelpilze, was es breiter macht als die meisten anderen Antimykotika .

Antikrebs-Wirkstoffabgabe

“this compound” wurde auf sein Potenzial in Wirkstoffabgabesystemen untersucht . Insbesondere wurde es auf seine Adsorptionseffekte auf Kohlenstoffnanoröhren (CNT) als Faktor für die Wirkstoffabgabe untersucht . Diese Forschung legt nahe, dass CNT als Wirkstoffabgabesystem für den Transport von “this compound” als Antikrebsmittel in biologischen Systemen in Betracht gezogen werden kann .

Antifungalbehandlung

“this compound” wurde zur Behandlung verschiedener Pilzkrankheiten eingesetzt . Es wurde auf seine Verwendung bei der Behandlung von Pilzen, Dermatitis, oberflächlichen Mykosen und anderen Erkrankungen untersucht, die durch pathogene Pilze verursacht werden .

Organische Synthese

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” wurde in einer Vielzahl von Experimenten verwendet, die von der organischen Synthese bis zur Arzneimittelentwicklung reichen. Es wurde auf seine Reaktivität in der chemischen Synthese untersucht.

Elektrochemische Studien

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” wurde auf seine Korrosionsschutzleistung auf Stahl in saurem Medium untersucht. Diese Studien deuten darauf hin, dass diese Derivate vielversprechende Ergebnisse beim Schutz von Stahloberflächen zeigen.

Elektrokatalyse und Mehrkomponentenreaktionen

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” wurde in elektrokatalytischen Umwandlungen verwendet, die zur Bildung von medizinisch relevanten Pyrano[4,3-b]pyran-Gerüsten und substituierten 3-Acetoacetylcoumarinen führen. Diese Prozesse zeichnen sich durch ihre Effizienz und ihr Potenzial in biomedizinischen Anwendungen aus.

Tabak-Aromastoffanwendungen

<a data-citationid="631b76d6-7015-6a5b-5762-6b74e0a6b38a-44-group" h="ID=SERP,5015.1" href="https://www.academia.edu/23085

Wirkmechanismus

Target of Action

N-Deshydroxy Ciclopirox, also known as 6-Cyclohexyl-4-methylpyridin-2(1H)-one or 6-Cyclohexyl-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent . Its primary targets are a variety of fungal organisms, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . These organisms are responsible for various types of fungal infections, making this compound a valuable tool in the treatment of these conditions.

Mode of Action

The compound’s mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Unlike other antifungals, which affect sterol synthesis, this compound is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This unique mode of action allows it to disrupt the normal functioning of the targeted fungal organisms, leading to their eventual elimination.

Biochemical Pathways

The chelation of polyvalent metal cations by this compound affects various biochemical pathways within the fungal organisms. This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . The disruption of these pathways leads to the accumulation of peroxides and other harmful substances within the cell, causing cell damage and death.

Pharmacokinetics

It is known that the compound is used topically, suggesting that its absorption into the systemic circulation is likely minimal

Result of Action

The result of this compound’s action is the effective elimination of the targeted fungal organisms. By disrupting essential biochemical pathways and causing cell damage, the compound effectively treats various types of fungal infections . Additionally, this compound also has antibacterial and anti-inflammatory properties, further enhancing its therapeutic effects .

Biochemische Analyse

Biochemical Properties

N-Deshydroxy Ciclopirox plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain fungal enzymes, thereby disrupting their metabolic processes . The compound binds to the active sites of these enzymes, preventing them from catalyzing essential biochemical reactions. Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress responses and apoptosis, thereby affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can cause adverse effects, such as cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is important to carefully monitor and adjust the dosage to minimize potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . For example, it may inhibit key enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic intermediates. Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, impacting cellular lipid homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can influence its activity and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

6-cyclohexyl-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUFDUEIADEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217901 | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67587-24-0 | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)